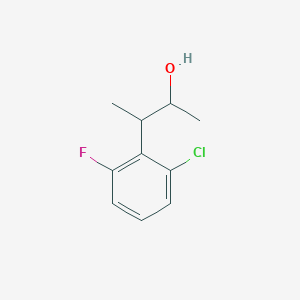

3-(2-Chloro-6-fluorophenyl)butan-2-ol

Description

3-(2-Chloro-6-fluorophenyl)butan-2-ol is a halogenated secondary alcohol characterized by a 2-chloro-6-fluorophenyl substituent attached to the second carbon of a butanol chain. For instance, derivatives of this compound, such as Floxacillin (a β-lactam antibiotic), utilize the 3-(2-chloro-6-fluorophenyl) group as a critical pharmacophore for antibacterial activity .

Properties

Molecular Formula |

C10H12ClFO |

|---|---|

Molecular Weight |

202.65 g/mol |

IUPAC Name |

3-(2-chloro-6-fluorophenyl)butan-2-ol |

InChI |

InChI=1S/C10H12ClFO/c1-6(7(2)13)10-8(11)4-3-5-9(10)12/h3-7,13H,1-2H3 |

InChI Key |

OJRAUKSODCZXGR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=CC=C1Cl)F)C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-fluorophenyl)butan-2-ol typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of 3-(2-Chloro-6-fluorophenyl)butan-2-ol may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-fluorophenyl)butan-2-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce different alcohols or hydrocarbons.

Scientific Research Applications

3-(2-Chloro-6-fluorophenyl)butan-2-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2-Chloro-6-fluorophenyl)butan-2-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The presence of chloro and fluoro substituents can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Pharmaceutical Derivatives: Floxacillin

Floxacillin (Trade Name: Floxapen) shares the 3-(2-chloro-6-fluorophenyl) moiety but incorporates it into a penicillin backbone (4-isoxazolecarboxamido group). Key differences include:

- Biological Activity : Floxacillin targets bacterial cell wall synthesis, whereas 3-(2-chloro-6-fluorophenyl)butan-2-ol itself may serve as an intermediate in synthesizing such drugs.

- Structural Complexity : The penicillin core introduces a bicyclic system and additional functional groups (e.g., thiazolidine ring), enhancing target specificity compared to the simpler alcohol .

| Property | 3-(2-Chloro-6-fluorophenyl)butan-2-ol | Floxacillin |

|---|---|---|

| Core Structure | Secondary alcohol | β-lactam antibiotic |

| Key Functional Groups | Chloro, fluoro, hydroxyl | 4-isoxazolecarboxamido, β-lactam |

| Application | Pharmaceutical intermediate | Antibacterial agent |

Chalcone Derivatives: Nonlinear Optical Materials

Key comparisons:

- Electronic Properties: The chalcone’s extended π-conjugation enables nonlinear optical (NLO) activity, unlike the saturated butanol chain of the target compound.

- Synthetic Utility : Chalcones are often synthesized via Claisen-Schmidt condensation, while the alcohol may require reduction or halogenation steps .

| Property | 3-(2-Chloro-6-fluorophenyl)butan-2-ol | Chalcone Derivative |

|---|---|---|

| Conjugation | Saturated chain | α,β-unsaturated ketone |

| Applications | Intermediate, potential pharma use | NLO materials, optoelectronics |

Voriconazole Intermediate

The hydrochloride salt (2R,3S/2S,3R)-3-(4-Chloro-5-fluoro-6-pyrimidinyl)-2-(2,4-difluorophenyl)butan-2-ol hydrochloride (CAS: 188416-35-5) is structurally related but features:

- Additional Halogens : A pyrimidinyl group and 2,4-difluorophenyl substituent enhance steric and electronic complexity.

- Chirality : The stereochemistry (2R,3S/2S,3R) is critical for its role as an intermediate in Voriconazole (antifungal), unlike the simpler achiral target compound .

| Property | 3-(2-Chloro-6-fluorophenyl)butan-2-ol | Voriconazole Intermediate |

|---|---|---|

| Chirality | Likely achiral | Chiral (multiple stereocenters) |

| Functional Groups | Single phenyl, hydroxyl | Pyrimidinyl, difluorophenyl |

Substituted Butanols

- Substituent Effects : Methoxy or methyl groups alter lipophilicity and boiling points compared to halogenated analogs.

- Branching: Branched chains (e.g., 2-methyl-2-propanol) reduce solubility in polar solvents relative to linear alcohols .

| Property | 3-(2-Chloro-6-fluorophenyl)butan-2-ol | 2-(3-Chloro-6-methoxyphenyl)-3-methyl-butan-2-ol |

|---|---|---|

| Substituents | Cl, F on phenyl | Cl, OCH3 on phenyl; methyl branch |

| Polarity | Moderate (Cl/F electronegativity) | Lower (methoxy is electron-donating) |

Key Research Findings

- Pharmaceutical Relevance : The 2-chloro-6-fluorophenyl group enhances binding affinity in antibiotics like Floxacillin, likely due to halogen interactions with bacterial enzymes .

- Material Science Potential: Chalcone derivatives with similar aryl groups exhibit NLO properties, suggesting that functionalizing 3-(2-Chloro-6-fluorophenyl)butan-2-ol could expand its utility in optoelectronics .

- Synthetic Challenges : Introducing multiple halogens (e.g., in Voriconazole intermediates) requires precise regioselective reactions, which may complicate large-scale production compared to simpler alcohols .

Biological Activity

3-(2-Chloro-6-fluorophenyl)butan-2-ol is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms, applications, and relevant research findings.

Molecular Formula : C11H14ClF

Molecular Weight : 202.65 g/mol

IUPAC Name : 3-(2-Chloro-6-fluorophenyl)butan-2-ol

The presence of halogen atoms (chlorine and fluorine) on the aromatic ring enhances the compound's reactivity and selectivity in various biochemical interactions.

Research indicates that 3-(2-Chloro-6-fluorophenyl)butan-2-ol interacts with specific molecular targets, influencing several metabolic pathways. Its biological activity has been primarily attributed to:

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Research on related compounds indicates that halogen substituents can enhance antibacterial and antifungal activities. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, such as E. coli and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL .

| Compound | Target Pathogen | MIC (mg/mL) |

|---|---|---|

| 3-(2-Chloro-6-fluorophenyl)butan-2-ol | E. coli | TBD |

| Similar Compound A | Bacillus subtilis | 0.0048 |

| Similar Compound B | Candida albicans | 0.039 |

Toxicological Assessment

In toxicity studies, it is crucial to assess the safety profile of new compounds. Preliminary assessments have indicated that related compounds do not exhibit significant toxicity at high doses (up to 2000 mg/kg), with no notable adverse effects observed in animal models . This suggests that 3-(2-Chloro-6-fluorophenyl)butan-2-ol may also possess a favorable safety profile, although further studies are necessary.

Case Studies and Applications

- Neurodegenerative Disease Models : In vitro studies using neuronal cell lines have explored the potential neuroprotective effects of similar compounds, indicating that they may facilitate axonal regeneration and improve neuronal survival under stress conditions .

- Pharmaceutical Development : The unique properties of 3-(2-Chloro-6-fluorophenyl)butan-2-ol make it a candidate for developing new therapeutic agents targeting metabolic disorders or infections caused by resistant pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.